Cas no 2001301-55-7 (5-(2,6-Difluorophenyl)-1,3-oxazole)
5-(2,6-Difluorophenyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2,6-difluorophenyl)-1,3-oxazole
- 5-(2,6-Difluorophenyl)-1,3-oxazole
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- MDL: MFCD32215258
- Inchi: 1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
- InChI Key: USXNDQQOQUVHOC-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C1=CN=CO1)F
Computed Properties
- Exact Mass: 181.03392011g/mol
- Monoisotopic Mass: 181.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26
5-(2,6-Difluorophenyl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559648-250 mg |
5-(2,6-Difluorophenyl)-1,3-oxazole; . |
2001301-55-7 | 250MG |
€255.10 | 2023-04-13 | ||
| abcr | AB559648-500 mg |
5-(2,6-Difluorophenyl)-1,3-oxazole; . |
2001301-55-7 | 500MG |
€415.70 | 2023-04-13 | ||
| abcr | AB559648-1 g |
5-(2,6-Difluorophenyl)-1,3-oxazole; . |
2001301-55-7 | 1g |
€562.00 | 2023-04-13 | ||
| abcr | AB559648-250mg |
5-(2,6-Difluorophenyl)-1,3-oxazole; . |
2001301-55-7 | 250mg |
€298.30 | 2025-02-15 | ||
| abcr | AB559648-500mg |
5-(2,6-Difluorophenyl)-1,3-oxazole; . |
2001301-55-7 | 500mg |
€415.70 | 2023-08-31 | ||
| abcr | AB559648-1g |
5-(2,6-Difluorophenyl)-1,3-oxazole; . |
2001301-55-7 | 1g |
€543.30 | 2025-02-15 | ||
| Aaron | AR021QPO-500mg |
5-(2,6-Difluorophenyl)-1,3-oxazole |
2001301-55-7 | 95% | 500mg |
$440.00 | 2025-02-13 | |
| Aaron | AR021QPO-1g |
5-(2,6-Difluorophenyl)-1,3-oxazole |
2001301-55-7 | 95% | 1g |
$585.00 | 2025-02-13 | |
| abcr | AB559648-5g |
5-(2,6-Difluorophenyl)-1,3-oxazole; . |
2001301-55-7 | 5g |
€1804.00 | 2025-02-15 | ||
| Ambeed | A1656961-1g |
5-(2,6-Difluorophenyl)oxazole |
2001301-55-7 | 98% | 1g |
$606.0 | 2024-04-22 |
5-(2,6-Difluorophenyl)-1,3-oxazole Suppliers
5-(2,6-Difluorophenyl)-1,3-oxazole Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 5-(2,6-Difluorophenyl)-1,3-oxazole
Comprehensive Overview of 5-(2,6-Difluorophenyl)-1,3-oxazole (CAS No. 2001301-55-7): Properties, Applications, and Industry Insights
The compound 5-(2,6-Difluorophenyl)-1,3-oxazole (CAS No. 2001301-55-7) is a fluorinated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of oxazole, this compound combines the 2,6-difluorophenyl moiety with a five-membered aromatic ring containing both nitrogen and oxygen atoms. Its molecular formula is C9H5F2NO, with a molecular weight of 181.14 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
In recent years, the demand for fluorinated organic compounds like 5-(2,6-Difluorophenyl)-1,3-oxazole has surged, driven by their applications in medicinal chemistry and material science. Researchers are particularly interested in its potential as a bioisostere for carboxylic acids or amides, which can improve drug bioavailability. The compound’s heterocyclic core also aligns with the growing trend of designing fragment-based drug candidates, a hot topic in AI-driven drug discovery platforms.
The synthesis of 5-(2,6-Difluorophenyl)-1,3-oxazole typically involves cyclization reactions, such as the Van Leusen oxazole synthesis or condensation of 2,6-difluorobenzaldehyde with TosMIC (toluenesulfonylmethyl isocyanide). Its purity is often verified via HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy, techniques frequently searched by analytical chemists. The compound’s melting point (reported between 85–90°C) and solubility profile (moderate in polar organic solvents) are critical for formulation studies.
From an industrial perspective, 5-(2,6-Difluorophenyl)-1,3-oxazole is explored as an intermediate in the synthesis of crop protection agents and antiviral drugs. Its fluorine substitution pattern mimics natural metabolites, a strategy leveraged in green chemistry initiatives to reduce environmental persistence. Notably, the compound’s SAR (Structure-Activity Relationship) data is often discussed in forums on computational chemistry, where users query terms like “oxazole derivatives in drug design” or “fluorine effects on binding affinity.”
Safety and handling of 5-(2,6-Difluorophenyl)-1,3-oxazole adhere to standard laboratory protocols. While not classified as hazardous, its MSDS (Material Safety Data Sheet) recommends using PPE (Personal Protective Equipment) during manipulation. This aligns with the broader industry focus on ESG (Environmental, Social, and Governance) compliance, a trending search term among chemical manufacturers.
In conclusion, 5-(2,6-Difluorophenyl)-1,3-oxazole (CAS No. 2001301-55-7) exemplifies the intersection of fluorine chemistry and heterocyclic innovation. Its versatility in R&D pipelines and alignment with sustainable chemistry trends position it as a compound of enduring relevance. For researchers, its synthetic accessibility and pharmacophore potential make it a compelling subject for further study.
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